
Benzene, (1-methyl-2-butynyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
H12. This compound features a benzene ring substituted with a 1-methyl-2-butynyl group, which imparts unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzene, (1-methyl-2-butynyl)- typically involves the alkylation of benzene with a suitable alkyne derivative. One common method is the Friedel-Crafts alkylation, where benzene reacts with 1-methyl-2-butynyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of benzene, (1-methyl-2-butynyl)- often employs similar Friedel-Crafts alkylation techniques on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. The process involves careful control of temperature, pressure, and the molar ratio of reactants.
Análisis De Reacciones Químicas
Types of Reactions
Benzene, (1-methyl-2-butynyl)- undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The benzene ring can participate in typical EAS reactions such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The alkyne group can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Oxidation and Reduction: The compound can be oxidized to form corresponding ketones or carboxylic acids, and reduced to form alkanes or alkenes.
Common Reagents and Conditions
Nitration: Concentrated nitric acid (HNO) and sulfuric acid (HSO) are used to introduce nitro groups.
Halogenation: Halogens (Cl, Br) in the presence of a Lewis acid catalyst (FeCl, AlCl).
Oxidation: Potassium permanganate (KMnO) or chromium trioxide (CrO) for oxidation reactions.
Major Products Formed
Nitration: Nitrobenzene derivatives.
Halogenation: Halobenzene derivatives.
Oxidation: Benzoic acid or benzaldehyde derivatives.
Aplicaciones Científicas De Investigación
Benzene, (1-methyl-2-butynyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of benzene, (1-methyl-2-butynyl)- involves its interaction with various molecular targets. In electrophilic aromatic substitution reactions, the benzene ring acts as a nucleophile, attacking electrophiles to form substituted products. The alkyne group can undergo nucleophilic addition reactions, forming intermediates that can further react to yield diverse products.
Comparación Con Compuestos Similares
Similar Compounds
- Benzene, (1-methyl-1-butenyl)-
- Benzene, (2-methyl-1-butenyl)-
- Benzene, (1-methylbutyl)-
Uniqueness
Benzene, (1-methyl-2-butynyl)- is unique due to the presence of the alkyne group, which imparts distinct reactivity compared to similar compounds with alkene or alkane substituents. This unique structure allows for specific reactions and applications that are not possible with other benzene derivatives.
Propiedades
Número CAS |
87712-69-4 |
|---|---|
Fórmula molecular |
C11H12 |
Peso molecular |
144.21 g/mol |
Nombre IUPAC |
pent-3-yn-2-ylbenzene |
InChI |
InChI=1S/C11H12/c1-3-7-10(2)11-8-5-4-6-9-11/h4-6,8-10H,1-2H3 |
Clave InChI |
IQXKRMIPUKYQNF-UHFFFAOYSA-N |
SMILES canónico |
CC#CC(C)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Trimethyl[(1-propoxyhex-1-EN-1-YL)oxy]silane](/img/structure/B14399749.png)
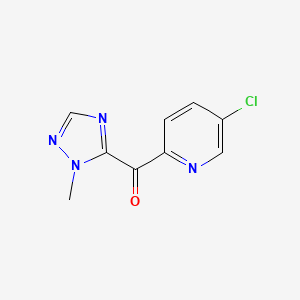
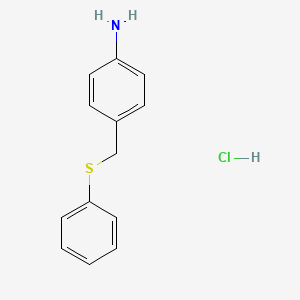
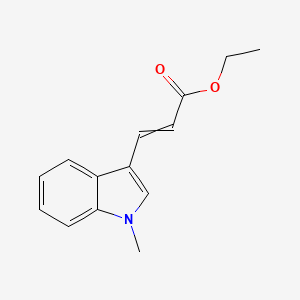
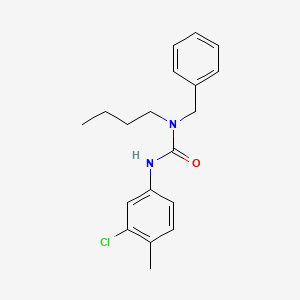
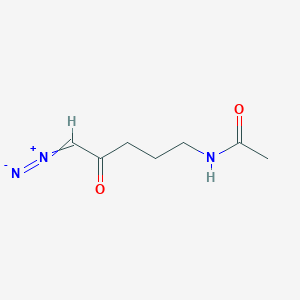
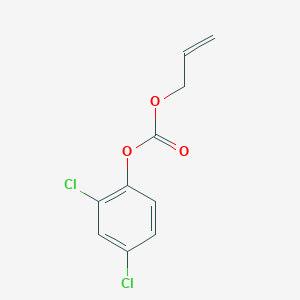
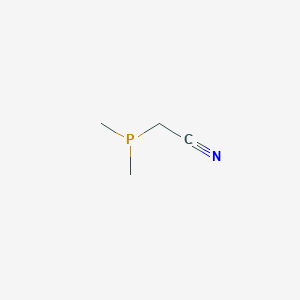
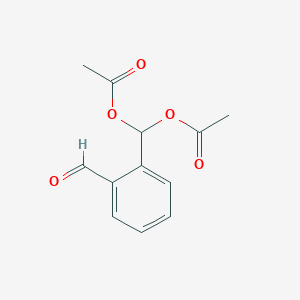
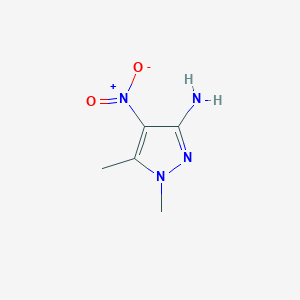
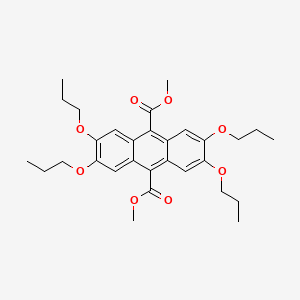
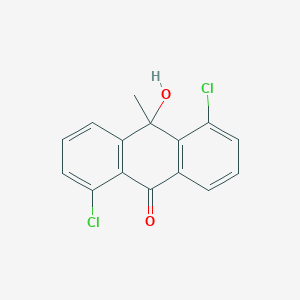
![[4-Methoxy-1-methyl-5-(thiophene-2-carbonyl)-1H-pyrrol-2-yl]acetic acid](/img/structure/B14399829.png)
![3-[Methyl(3-methylbut-2-en-1-yl)amino]cyclohex-2-en-1-one](/img/structure/B14399831.png)
